(E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with the molecular formula C22H22N6O4 and a molecular weight of 434.4 g/mol. This compound features a purine structure modified by various substituents, including a hydrazine moiety and methoxy groups, which contribute to its potential biological activities and applications in research .
The synthesis of (E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps that include:
The exact methodologies can vary based on the desired yield and purity levels, as well as the availability of starting materials.
The molecular structure of (E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented by its structural formula and key identifiers:
InChI=1S/C22H22N6O4/c1-27-19-18(20(29)25-22(27)30)28(13-14-7-5-4-6-8-14)21(24-19)26-23-12-15-9-10-16(31-2)17(11-15)32-3/h4-12H,13H2,1-3H3,(H,24,26)(H,25,29,30)/b23-12+
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
These identifiers provide a comprehensive representation of the compound's structure .
The compound is expected to participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's potential applications in medicinal chemistry.
The mechanism of action for (E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione remains an area of active research. Potential mechanisms include:
Research into these mechanisms is crucial for understanding its biological effects and therapeutic potential.
The physical and chemical properties of (E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include:
The compound's solubility and stability under various conditions are important for its application in research settings. Specific data on melting point or boiling point may require experimental determination .
(E)-7-benzyl-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several potential scientific uses:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0